Suc-Ala-Pro-pNA

Overview

Description

Suc-Ala-Pro-pNA is a readily soluble, specific, and sensitive substrate for chymotrypsin and human pancreatic elastase . It is also hydrolyzed by cathepsin G and chymase . Furthermore, it is the standard substrate for FK-506 binding proteins (FKBPs, also called macrophilins) and cyclophilins, which belong to the group of peptidyl prolyl cis-trans isomerases (PPIases) .

Synthesis Analysis

The synthesis of Suc-AAPF-pNA has been reported . Enzymatic cleavage of 4-nitroanilide substrates yields 4-nitroaniline (yellow color under alkaline conditions) .Chemical Reactions Analysis

Suc-AAPF-pNA is a substrate for alpha-chymotrypsin and fungal chymotrypsin-like serine protease . It is also a substrate for prostate-specific antigen (PA), which exhibits chymotrypsin-like activity . The substrate is not hydrolyzed by human leukocyte elastase .Physical And Chemical Properties Analysis

Suc-AAPF-pNA is a white to faint yellow powder . It has a molecular formula of C30H36N6O9 and a molecular weight of 624.6 . It has a melting point of 184-187 °C . Suc-AAPF-pNA is soluble in N,N-dimethylformamide (DMF) at 25 mg/ml producing a clear, light yellow solution .Scientific Research Applications

Enzyme Activity Assays

“Suc-Ala-Pro-pNA” is likely used as a substrate in colorimetric assays to measure the activity of specific enzymes. Similar compounds are known to be substrates for human pancreatic elastase, chymotrypsin, Cathepsin G, subtilisins, chymase, cyclophilin, and peptidyl prolyl isomerase .

Protein Folding Studies

This compound may also serve as a substrate for peptidyl prolyl cis-trans isomerases (PPIases), which catalyze the cis-trans isomerization of proline imidic peptide bonds. This process is crucial for accelerating protein folding .

Microbial Activity Research

In microbiology research, “Suc-Ala-Pro-pNA” could be used to determine the activity of bacterial enzymes such as subtilisins in various environments or conditions .

Nattokinase Characterization

The compound might be utilized in characterizing the enzymatic properties of nattokinase, a serine protease produced by certain bacteria during fermentation .

Gluten Degradation Studies

In food science and health research, it could be used to assay prolyl endopeptidase activity, an enzyme that degrades gluten and has potential therapeutic applications for gluten-related disorders .

Pharmaceutical Development

Lastly, “Suc-Ala-Pro-pNA” might be involved in the development and production of pharmaceutical drugs by serving as a synthetic peptide in various assays .

Mechanism of Action

Target of Action

Suc-Ala-Pro-pNA is a peptide that primarily targets Prolyl Endopeptidase (PEP) . PEP, also known as Prolyl Oligopeptidase (POP) or Prolyl Endopeptidase (PREP), is an enzyme that cleaves peptide bonds on the carboxyl side of proline residues .

Mode of Action

The compound serves as a substrate for PEP . The enzyme recognizes the proline residue in the Suc-Ala-Pro-pNA peptide and cleaves it, resulting in a change in the peptide’s structure .

Biochemical Pathways

The primary biochemical pathway affected by Suc-Ala-Pro-pNA involves the enzymatic activity of PEP. The cleavage of the peptide by PEP can influence various downstream effects, depending on the specific biological context .

Pharmacokinetics

It’s known that the compound is soluble in n,n-dimethylformamide (dmf) at 25 mg/ml . This solubility can impact its bioavailability, as it determines how well the compound can be absorbed and distributed within the body.

Result of Action

The cleavage of Suc-Ala-Pro-pNA by PEP results in a change in the peptide’s structure . This enzymatic action can be detected and measured, providing a means to assess the activity and stability of PEP .

Action Environment

The action of Suc-Ala-Pro-pNA can be influenced by various environmental factors. For instance, the compound’s solubility can be affected by the solvent used . Additionally, the compound’s stability may vary depending on storage conditions .

Safety and Hazards

properties

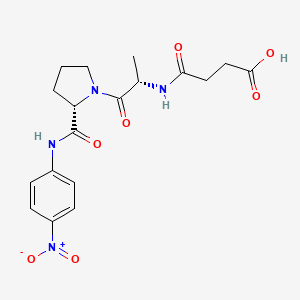

IUPAC Name |

4-[[(2S)-1-[(2S)-2-[(4-nitrophenyl)carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O7/c1-11(19-15(23)8-9-16(24)25)18(27)21-10-2-3-14(21)17(26)20-12-4-6-13(7-5-12)22(28)29/h4-7,11,14H,2-3,8-10H2,1H3,(H,19,23)(H,20,26)(H,24,25)/t11-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODADHBYAFURJLG-FZMZJTMJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCCC1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N1CCC[C@H]1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Suc-Ala-Pro-pNA | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

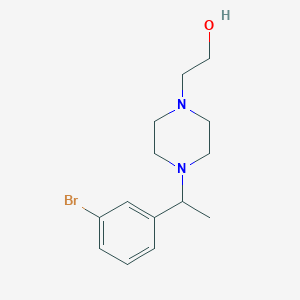

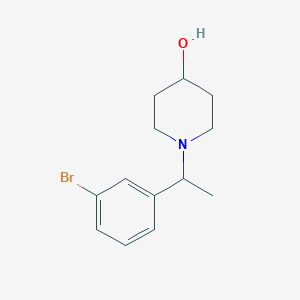

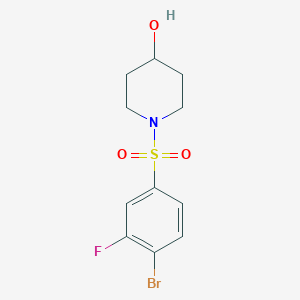

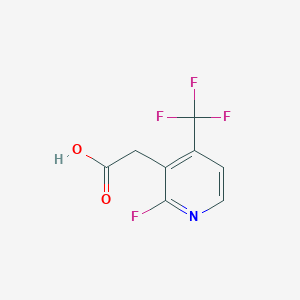

Feasible Synthetic Routes

Q & A

Q1: Why is Suc-Ala-Pro-pNA used to study prolyl oligopeptidase?

A1: Suc-Ala-Pro-pNA serves as a synthetic substrate for prolyl oligopeptidase (POP), an enzyme with potential therapeutic significance. [] When POP cleaves the peptide bond after the proline residue in Suc-Ala-Pro-pNA, it releases p-nitroaniline. This product can be easily detected through spectrophotometry due to its distinct absorbance properties. This characteristic makes Suc-Ala-Pro-pNA a valuable tool for researchers to assess POP activity, determine kinetic parameters like Km and kcat, and investigate the enzyme's behavior under various conditions. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.